(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-nitrophenyl)methoxy]amine
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Overview
Description
“2-(4-chlorophenyl)cyclopropylmethanone O-(4-nitrobenzyl)oxime” is a yellow solid, widely used in organic synthesis . It has the special property of being an oxime derivative . This compound plays a crucial role in the development of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of this compound is C17H15ClN2O3 . Its average mass is 330.766 Da and its monoisotopic mass is 330.077118 Da .Physical and Chemical Properties Analysis
This compound is a yellow solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis Techniques
The compound is synthesized through a series of reactions involving acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. This process also involves the preparation of intermediate compounds such as flucycloxuron, an insecticide, demonstrating the compound's role in chemical synthesis and potential agricultural applications (Gao Xue-yan, 2011).
Reactivity and Compound Formation
Studies have explored the reactivity of cyclopropenone oximes, including reactions with isocyanates to afford 1:2 addition products, which further demonstrates the versatility of cyclopropyl compounds in chemical synthesis (H. Yoshida et al., 1988). Such reactions highlight the compound's utility in developing novel chemical entities and materials.
Antioxidant Properties
Research into related compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has shown effective antioxidant power, indicating the potential of these compounds in oxidative stress mitigation and related therapeutic areas (Yasin Çetinkaya et al., 2012).
Antibacterial Applications
The synthesis and evaluation of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This suggests the compound's potential role in developing new antibacterial agents, with molecular docking methods exploring the interaction mechanisms of these compounds with bacterial enzymes (A. Chaudhary et al., 2021).
Chemical Protection and Transformation
The 4-nitrobenzyl group has been utilized for protecting hydroxyl functions, demonstrating the compound's relevance in synthetic chemistry for selective protection and deprotection strategies, which are crucial in complex molecule synthesis (Koichi Kukase et al., 1990).
The applications mentioned above of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-nitrobenzyl)oxime and related compounds in scientific research highlight their significance in diverse fields such as agriculture, materials science, antioxidant research, antibacterial drug development, and synthetic organic chemistry. These insights underscore the compound's versatility and potential in advancing scientific knowledge and applications.
Safety and Hazards
Properties
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-methoxyphenyl)-N-[(4-nitrophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-21-12-6-18(7-13-21)24(23-14-22(23)17-4-8-19(25)9-5-17)26-31-15-16-2-10-20(11-3-16)27(28)29/h2-13,22-23H,14-15H2,1H3/b26-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCQIYANENDXBU-SHHOIMCASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3CC3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)[N+](=O)[O-])/C3CC3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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